molecular formula C21H21ClN4O4S B12208691 2-({5-[(4-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide

2-({5-[(4-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide

Cat. No.: B12208691
M. Wt: 460.9 g/mol
InChI Key: QNJZPIKYMMLBIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,2,4-triazole core substituted with a 4-chlorophenoxymethyl group at position 5 and a methyl group at position 2. A sulfanyl bridge connects the triazole to an acetamide moiety, which is further linked to a 3,4-dihydro-2H-1,5-benzodioxepin ring system. The 4-chlorophenoxy group is a common pharmacophore in bioactive molecules, often associated with antimicrobial and anti-inflammatory activities .

Properties

Molecular Formula

C21H21ClN4O4S

Molecular Weight

460.9 g/mol

IUPAC Name

2-[[5-[(4-chlorophenoxy)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide

InChI

InChI=1S/C21H21ClN4O4S/c1-26-19(12-30-16-6-3-14(22)4-7-16)24-25-21(26)31-13-20(27)23-15-5-8-17-18(11-15)29-10-2-9-28-17/h3-8,11H,2,9-10,12-13H2,1H3,(H,23,27)

InChI Key

QNJZPIKYMMLBIA-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC3=C(C=C2)OCCCO3)COC4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[(4-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide typically involves multiple steps, starting with the preparation of the triazole ring. The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate aldehyde or ketone. The chlorophenoxy group is introduced through a nucleophilic substitution reaction, where a chlorophenol reacts with an alkyl halide. The benzodioxepin moiety is formed through a cyclization reaction involving a dihydroxybenzene and an appropriate dihalide.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. Catalysts and solvents may also be used to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Functional Group Analysis

The molecule comprises:

  • Sulfanyl group attached to a triazole ring.

  • Acetamide linkage connecting the triazole-sulfanyl moiety to a benzodioxepin ring.

  • 4-chlorophenoxy methyl substituent on the triazole.

  • 3,4-dihydro-2H-1,5-benzodioxepin-7-yl core.

Sulfanyl Group Reactions

The sulfanyl (-S-) group is prone to oxidation or displacement:

  • Oxidation : Conversion to sulfoxide or sulfone derivatives under oxidizing conditions (e.g., hydrogen peroxide or peracetic acid) .

  • Nucleophilic Substitution : Potential displacement by nucleophiles (e.g., amines, hydroxide ions) to form new sulfur bonds, though steric hindrance from the triazole ring may reduce reactivity .

Table 1: Sulfanyl Group Reactions

Reaction TypeConditionsProductsReference
Oxidation to SulfoxideH₂O₂, H₂O, pH 7Sulfoxide derivative
Oxidation to SulfonePeracetic acidSulfone derivative

Acetamide Linkage Reactions

The acetamide (-NH-C=O) group is reactive in hydrolysis and amidation:

  • Hydrolysis : Conversion to carboxylic acid or amine under acidic/basic conditions. For example, under alkaline hydrolysis (e.g., NaOH, H₂O), it may form a free amine and carboxylate .

  • Amidation : Potential substitution of the amide hydrogen with other nucleophiles (e.g., alcohols, amines) to form new amide derivatives .

Table 2: Acetamide Reactivity

Reaction TypeConditionsProductsReference
Hydrolysis (Basic)NaOH, H₂O, heatAmine + carboxylate
AmidationR-OH or R-NH₂, acidNew amide derivatives

Triazole Ring Reactions

The 1,2,4-triazole ring is generally stable but may participate in:

  • Substitution : The 4-methyl group may influence regioselectivity in electrophilic substitution reactions (e.g., nitration, sulfonation) .

  • Coordination Chemistry : Potential metal coordination via nitrogen lone pairs, useful in catalytic applications .

Benzodioxepin Ring Reactions

The 3,4-dihydro-2H-1,5-benzodioxepin-7-yl core contains a ketone group (from ):

  • Electrophilic Substitution : The aromatic ring may undergo substitution at positions activated by the ketone (e.g., nitration, halogenation) .

  • Reduction : The ketone could be reduced to an alcohol (e.g., using LiAlH₄ or NaBH₄) .

Table 3: Benzodioxepin Reactivity

Reaction TypeConditionsProductsReference
Reduction (Ketone)LiAlH₄, THFAlcohol derivative
Electrophilic NitrationHNO₃, H₂SO₄, coldNitro-substituted derivative

4-Chlorophenoxy Methyl Group Reactions

The 4-chlorophenoxy methyl substituent may undergo:

  • Nucleophilic Aromatic Substitution : Chloride displacement by nucleophiles (e.g., hydroxide ions) to form ether derivatives .

  • Demethylation : Potential hydrolysis of the methoxy group under acidic conditions to form phenol derivatives .

Stability and Degradation Pathways

  • Thermal Stability : The benzodioxepin ring’s dihydro structure ( ) may introduce strain, leading to thermal instability or ring-opening under elevated temperatures.

  • Metabolic Degradation : In biological systems, the acetamide and sulfanyl groups may be hydrolyzed or oxidized, while the triazole could undergo phase I/II metabolism (e.g., oxidation, conjugation) .

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer potential of compounds containing triazole and benzodioxepin structures. The following table summarizes key findings from various studies regarding the anticancer efficacy of similar compounds:

CompoundCancer TypeMechanism of ActionReference
5-(4-chlorophenyl)-1,3,4-oxadiazoleBreast Cancer (MCF-7)Thymidine phosphorylase inhibition
1,3,4-Oxadiazole derivativesVarious cancersInhibition of cancer cell proliferation
Triazole derivativesLeukemiaInduction of apoptosis in cancer cells

Case Study : A study conducted by Mansour et al. synthesized novel derivatives with triazole moieties that exhibited significant anticancer activity against breast cancer cell lines (MCF-7). The derivatives demonstrated higher potency compared to standard chemotherapeutics like Adriamycin .

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Research indicates that triazole derivatives can exhibit antibacterial and antifungal activities.

Compound TypeActivity TypeReference
Triazole derivativesAntibacterial against Gram-positive bacteria
Benzodioxepin derivativesAntifungal activity against various fungi

Case Study : Research has shown that certain triazole compounds have comparable efficacy to traditional antibiotics against resistant bacterial strains. For instance, a series of substituted phenylthiazol derivatives demonstrated significant antibacterial activity when tested against Staphylococcus aureus and Escherichia coli .

Other Biological Activities

Beyond anticancer and antimicrobial applications, the compound may also exhibit other therapeutic effects:

  • Antioxidant Properties : Compounds with similar structures have been studied for their ability to scavenge free radicals, potentially offering protective effects against oxidative stress.
  • Anti-inflammatory Effects : Some triazole-containing compounds have shown promise in reducing inflammation in preclinical models.

Mechanism of Action

The mechanism of action of 2-({5-[(4-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression.

Comparison with Similar Compounds

Table 1: Structural and Pharmacokinetic Comparison

Compound Name / ID Key Structural Features Inferred Biological Activity Notable Pharmacokinetic Traits
Target Compound 4-Me-1,2,4-triazole; 4-Cl-phenoxymethyl; benzodioxepin-linked acetamide Potential CNS activity (e.g., antidepressant) Enhanced lipophilicity, possible BBB penetration
2-[4-(4-Chlorophenyl)-5-(p-tolylaminomethyl)-4H-1,2,4-triazol-3-ylsulfanyl]acetamide 4-Cl-phenyl; p-tolylaminomethyl; acetamide Antimicrobial, anticancer Moderate solubility due to polar tolylamine
N-(2-Chlorophenyl)-2-({5-[4-(methylsulfanyl)benzyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide 4-phenyl; methylsulfanyl-benzyl; N-(2-Cl-phenyl) Antifungal, enzyme inhibition High metabolic stability (S-methyl group)
2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide 4-Me-phenyl; 4-Cl-phenyl; N-(3,4-diF-phenyl) Anti-inflammatory, kinase inhibition Enhanced binding affinity (fluorine effects)
N-(4-Chloro-2-methoxy-5-methylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Pyridinyl-triazole; N-(chloro-methoxy-methylphenyl) Antiviral, receptor modulation Improved water solubility (pyridine moiety)

Key Findings

Triazole Core Modifications: The target compound’s 4-methyl group on the triazole (vs. 4-phenyl in or 4-ethyl in ) may reduce steric hindrance, improving binding to flat enzymatic pockets. The 4-chlorophenoxymethyl substituent (vs.

Acetamide Tail Variations :

  • The benzodioxepin group in the target compound likely increases lipophilicity compared to simpler aryl groups (e.g., 3,4-difluorophenyl in ), favoring CNS-targeted applications .
  • Fluorinated analogues (e.g., ) exhibit stronger electronegativity, which can enhance target affinity but may reduce blood-brain barrier (BBB) penetration due to increased polarity .

Biological Activity Trends: Compounds with chlorinated aromatic groups (e.g., [[4], [7], target compound]) commonly show antimicrobial and anti-inflammatory activities, likely via oxidative stress modulation or enzyme inhibition .

Biological Activity

The compound 2-({5-[(4-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide is a complex organic molecule with significant potential in pharmacology and medicinal chemistry. Its structure incorporates a triazole ring and various functional groups that contribute to its biological activity. This article reviews the biological properties of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C18H20ClN4O2S\text{C}_{18}\text{H}_{20}\text{ClN}_4\text{O}_2\text{S}

Key Structural Features:

  • Triazole Ring : Known for its role in antifungal and anticancer activities.
  • Chlorophenoxy Group : Enhances lipophilicity and biological interaction.
  • Sulfanyl Group : Implicated in enzyme inhibition mechanisms.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The triazole moiety is known for its role in inhibiting cytochrome P450 enzymes, which are crucial in drug metabolism and biosynthesis pathways. Additionally, the chlorophenoxy group aids in binding affinity to various biological targets.

Antibacterial Activity

Research indicates that compounds with similar structural features exhibit varying degrees of antibacterial activity. For instance, triazole derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. In vitro studies suggest that this compound may possess moderate antibacterial properties due to the presence of the triazole ring and the chlorophenoxy group.

Antifungal Activity

Triazole compounds are well-documented for their antifungal properties. The mechanism typically involves inhibiting fungal sterol synthesis by targeting lanosterol 14α-demethylase, an enzyme critical for ergosterol biosynthesis. This compound's structural components suggest potential antifungal efficacy that warrants further investigation.

Anticancer Potential

The anticancer activity of triazole derivatives has been explored extensively. Studies have indicated that these compounds can induce apoptosis in cancer cells through various pathways, including the modulation of Bcl-2 family proteins. The specific interactions of this compound with cancer cell lines remain to be elucidated but are a promising area for future research.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntibacterialModerate activity against E. coli
AntifungalPotential inhibition of Candida species
AnticancerInduced apoptosis in A431 cells

Case Study: Anticancer Activity

In a study examining various triazole derivatives, compounds similar to 2-({5-[(4-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide demonstrated significant cytotoxicity against several cancer cell lines. The mechanism involved the disruption of mitochondrial membrane potential and subsequent activation of caspases leading to programmed cell death (apoptosis) .

Q & A

Q. What are the common synthetic routes for preparing this compound?

The synthesis typically involves multi-step reactions, including:

  • Condensation and cyclization : Similar triazole derivatives are synthesized via condensation of intermediates like 2-amino-5-aryl-methylthiazoles with chloroacetyl chloride in dioxane, followed by cyclization .
  • Functional group modifications : Sulfanyl and acetamide groups are introduced through nucleophilic substitution or thiol-ether formation, as seen in analogous compounds .
  • Purification : Recrystallization from ethanol-DMF mixtures is often employed to isolate high-purity products .

Q. How is the molecular structure of this compound confirmed?

Structural validation relies on:

  • X-ray crystallography : For unambiguous determination of bond lengths and stereochemistry (e.g., triazole derivatives in and ) .
  • Spectroscopic techniques : NMR (¹H/¹³C) and IR spectroscopy to confirm functional groups and connectivity, as demonstrated for related acetamide derivatives .

Q. What analytical techniques are used to assess purity?

  • HPLC : For quantifying impurities and verifying batch consistency .
  • Elemental analysis : To validate empirical formulas .
  • TLC : For rapid monitoring of reaction progress .

Q. What safety protocols are recommended for handling this compound?

  • PPE : Gloves, lab coats, and goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of dust/aerosols .
  • Emergency measures : Immediate rinsing with water for skin/eye exposure and medical consultation .

Advanced Research Questions

Q. How can reaction yields be optimized under varying conditions?

  • Parameter screening : Adjust temperature, solvent polarity (e.g., dioxane vs. ethanol), and catalyst loading, as shown in triazole syntheses .
  • Design of Experiments (DoE) : Statistically evaluate interactions between variables (e.g., molar ratios, reaction time) .
  • Catalytic improvements : Explore palladium-catalyzed reductive cyclization methods for enhanced efficiency .

Q. How can discrepancies in spectral data during structural analysis be resolved?

  • Cross-validation : Combine XRD with computational modeling (DFT) to reconcile unexpected NMR/IR peaks .
  • Isotopic labeling : Use deuterated analogs to assign ambiguous proton signals .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks for complex adducts .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

  • Substituent variation : Modify the 4-chlorophenoxy or benzodioxepin groups to assess bioactivity changes, as seen in triazole analogs .
  • In vitro assays : Test against cancer cell lines (e.g., MCF-7) or enzymatic targets to quantify potency .
  • Computational docking : Predict binding modes using software like AutoDock or Schrödinger .

Q. How can in vitro stability be evaluated for pharmacological studies?

  • Simulated biological fluids : Incubate the compound in PBS or serum at 37°C, followed by HPLC or LC-MS to track degradation .
  • Stability-indicating assays : Use forced degradation (heat, light, pH extremes) to identify labile functional groups .

Q. What computational approaches predict physicochemical and ADMET properties?

  • DFT calculations : Optimize molecular geometry and predict electronic properties (e.g., HOMO-LUMO gaps) .
  • Molecular dynamics (MD) : Simulate solubility or membrane permeability in lipid bilayers .
  • ADMET predictors : Tools like SwissADME or pkCSM to estimate bioavailability and toxicity .

Q. How can contradictions in reported biological activities be addressed?

  • Standardized assays : Replicate studies using identical cell lines, concentrations, and endpoints (e.g., IC₅₀ values) .
  • Orthogonal validation : Combine enzyme inhibition assays with transcriptomic/proteomic profiling .
  • Meta-analysis : Compare results across studies to identify confounding variables (e.g., solvent effects) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.